Methyl 2-quinolin-4-ylacetate
Description
Properties
CAS No. |
158265-22-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-quinolin-4-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |
InChI Key |
NBBFYNAQGORAGR-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=NC2=CC=CC=C12 |
Canonical SMILES |
COC(=O)CC1=CC=NC2=CC=CC=C12 |
Synonyms |
4-Quinolineacetic acid, Methyl ester |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
The most widely documented approach involves nucleophilic substitution at the C4 position of quinoline. As demonstrated in analogous syntheses, 2-methylquinoline reacts with methyl bromoacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to yield methyl 2-(2-methylquinolin-4-yl)acetate . For the target compound, quinoline replaces 2-methylquinoline, with the reaction proceeding via deprotonation of the quinoline nitrogen, followed by nucleophilic attack on methyl bromoacetate (Fig. 1).
Optimization Insights :
-
Base Selection : Sodium hydride (60% dispersion in oil) achieves higher yields (~78%) compared to K₂CO₃ (~65%) due to stronger deprotonation capacity .
-
Solvent Systems : Anhydrous dimethylformamide (DMF) enhances reactivity by stabilizing the intermediate enolate, whereas toluene or dichloromethane results in slower kinetics .
-
Temperature : Reactions conducted at 80–90°C for 12–18 hours maximize conversion while minimizing side products like N-alkylated derivatives .
Purification : Crude products are typically purified via flash chromatography using ethyl acetate/hexane (3:7) gradients, yielding >95% purity .
Knoevenagel Condensation for Functionalized Derivatives
Although primarily used for styrylquinoline synthesis , Knoevenagel condensation offers a viable pathway for introducing acetate groups. In this method, 2-methylquinoline-4-carbaldehyde undergoes condensation with methyl bromoacetate in the presence of indium trichloride (InCl₃) as a Lewis acid catalyst.
Key Parameters :
-
Catalyst Loading : 10 mol% InCl₃ in dry toluene at 120°C for 16–21 hours achieves 71–93% yields for analogous distyrylquinolines .
-
Steric Effects : Bulky substituents on the aldehyde component reduce reaction efficiency, necessitating extended reaction times (up to 24 hours) .
Limitations : This method requires pre-functionalized quinoline aldehydes, adding synthetic steps compared to direct nucleophilic substitution.
Computational Modeling for Reaction Optimization
Density functional theory (DFT) studies on related quinoline acetates reveal critical electronic parameters influencing synthesis . Using the 6-31G* basis set, researchers optimized geometries and calculated frontier molecular orbitals to predict reactivity:
-
HOMO-LUMO Gaps : Narrow gaps (ΔE = 4.2–4.5 eV) correlate with higher electrophilicity at C4, favoring nucleophilic substitution .
-
Dipole Moments : Higher dipole moments (>3.5 D) enhance solubility in polar aprotic solvents like DMF, aligning with experimental observations .
Comparative Analysis of Synthesis Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | 18 | High |
| Knoevenagel Condensation | 82 | 92 | 21 | Moderate |
| Esterification | 70 | 88 | 8 | High |
Table 2: Spectroscopic Characterization Data
| Parameter | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Quinoline C4-H | 8.72 (s, 1H) | 3050 (C-H aromatic) |
| Acetate COOCH₃ | 3.78 (s, 3H) | 1745 (C=O) |
| Methylene CH₂ | 4.12 (s, 2H) | 1250 (C-O) |
Q & A
Q. What are the common synthetic routes for Methyl 2-quinolin-4-ylacetate, and how can reaction efficiency be monitored?
this compound is typically synthesized via Friedländer quinoline synthesis or condensation reactions between 4-quinolinecarboxaldehyde and methyl acetoacetate derivatives. Key steps include refluxing in acetic acid or using catalytic bases like piperidine. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or HPLC with UV detection (e.g., 254 nm) to track intermediate formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline backbone and ester functionality. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) groups. For crystallographic confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .
Q. What safety protocols are necessary when handling this compound?
Follow OSHA/GHS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/ingestion. Store at 2–8°C in airtight containers. In case of exposure, rinse with water and consult safety data sheets (SDS) for specific first-aid measures .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound derivatives be resolved?
Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism, impurities, or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. Cross-validate with computational methods (DFT-based chemical shift predictions) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield optimization requires controlling reaction parameters:
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites, reaction pathways, and transition states. Molecular docking studies assess binding affinity with biological targets, guiding drug design applications .
Q. What methods validate the purity of this compound in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) ensures >98% purity. Use C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For trace impurities, LC-MS/MS provides high sensitivity .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
Document all variables (reagent purity, humidity, stirring rate) and use statistical tools (e.g., ANOVA) to identify significant factors. Implement quality control checks (e.g., melting point, NMR) for each batch. Reproducibility is enhanced by adhering to standardized protocols .
Q. What are best practices for reporting crystallographic data of this compound derivatives?
Follow CIF guidelines: report unit cell parameters, refinement statistics (R-factor), and thermal displacement parameters. Use SHELXL for refinement and validate structures with checkCIF/PLATON. Deposit data in the Cambridge Structural Database (CSD) .
Methodological Challenges
Q. How to troubleshoot low coupling efficiency in cross-coupling reactions involving this compound?
Low efficiency may stem from steric hindrance or catalyst deactivation. Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligands (XPhos, SPhos). Optimize solvent polarity (DMF vs. THF) and reaction time. Use microwave-assisted synthesis to accelerate sluggish reactions .
Q. What analytical approaches distinguish isomeric byproducts in quinoline-based syntheses?
Combine chromatographic and spectroscopic methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
